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Compound of Interest

Compound Name: 3-Amino-2-nitrobenzoic acid

Cat. No.: B050063 Get Quote

For researchers, scientists, and professionals in drug development, understanding the nuanced

differences between closely related molecular isomers is paramount. This guide provides a

comprehensive spectroscopic comparison of 3-Amino-2-nitrobenzoic acid and its key

isomers, offering a clear, data-driven analysis to aid in their identification and differentiation.

The subtle shifts in the positions of the amino (-NH₂) and nitro (-NO₂) functional groups on the

benzoic acid backbone result in distinct spectroscopic fingerprints for each isomer. This guide

delves into the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for 3-Amino-2-
nitrobenzoic acid and its isomers: 2-Amino-3-nitrobenzoic acid, 4-Amino-2-nitrobenzoic acid,

4-Amino-3-nitrobenzoic acid, 5-Amino-2-nitrobenzoic acid, and 2-Amino-6-nitrobenzoic acid.

At a Glance: A Visual Guide to the Isomers
The following diagram illustrates the structural variations among the aminonitrobenzoic acid

isomers discussed in this guide.

Caption: Chemical structures of 3-Amino-2-nitrobenzoic acid and its isomers.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for each isomer, allowing for a

direct and objective comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent: DMSO-d₆

Compound
Aromatic Protons
(ppm)

NH₂ (ppm) COOH (ppm)

3-Amino-2-

nitrobenzoic acid
7.6 - 8.2 (m) ~5.0-6.0 (br s) ~13.0 (br s)

2-Amino-3-

nitrobenzoic acid
7.0 - 8.1 (m) ~5.0-6.0 (br s) ~13.0 (br s)

4-Amino-2-

nitrobenzoic acid
6.8 - 7.9 (m) ~6.0-7.0 (br s) ~13.0 (br s)

4-Amino-3-

nitrobenzoic acid
7.1 - 8.5 (m) ~6.0-7.0 (br s) ~13.0 (br s)

5-Amino-2-

nitrobenzoic acid
6.9 - 8.0 (m) ~5.0-6.0 (br s) ~13.0 (br s)

2-Amino-6-

nitrobenzoic acid
7.2 - 8.2 (m) ~5.0-6.0 (br s) ~13.0 (br s)

Note: br s denotes a broad singlet and m denotes a multiplet. Chemical shifts are approximate

and can vary based on experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆
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Compound C=O (ppm) Aromatic Carbons (ppm)

3-Amino-2-nitrobenzoic acid ~168 ~115-150

2-Amino-3-nitrobenzoic acid ~169 ~110-155

4-Amino-2-nitrobenzoic acid ~167 ~110-155

4-Amino-3-nitrobenzoic acid ~166 ~115-150

5-Amino-2-nitrobenzoic acid ~167 ~110-150

2-Amino-6-nitrobenzoic acid ~168 ~115-150

Note: The chemical shifts for the aromatic carbons are presented as a range due to the

complexity of the spectra and the presence of multiple signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: KBr Pellet

Compound
O-H
(Carboxylic
Acid) (cm⁻¹)

N-H (Amine)
(cm⁻¹)

C=O
(Carboxylic
Acid) (cm⁻¹)

N-O (Nitro)
(cm⁻¹)

3-Amino-2-

nitrobenzoic acid

2500-3300

(broad)
3300-3500 ~1700 ~1530, ~1350

2-Amino-3-

nitrobenzoic acid

2500-3300

(broad)
3300-3500 ~1680 ~1520, ~1350

4-Amino-2-

nitrobenzoic acid

2500-3300

(broad)
3300-3500 ~1690 ~1530, ~1350

4-Amino-3-

nitrobenzoic acid

2500-3300

(broad)
3300-3500 ~1695 ~1525, ~1345

5-Amino-2-

nitrobenzoic acid

2500-3300

(broad)
3300-3500 ~1685 ~1515, ~1340

2-Amino-6-

nitrobenzoic acid

2500-3300

(broad)
3300-3500 ~1690 ~1520, ~1350
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Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

3-Amino-2-nitrobenzoic acid 182 165, 136, 118, 90

2-Amino-3-nitrobenzoic acid 182 165, 136, 118, 90

4-Amino-2-nitrobenzoic acid 182 165, 136, 118, 90

4-Amino-3-nitrobenzoic acid 182 165, 136, 118, 90

5-Amino-2-nitrobenzoic acid 182 165, 136, 118, 90

2-Amino-6-nitrobenzoic acid 182 165, 136, 118, 90

Note: The fragmentation patterns of these isomers are often very similar, with common losses

of -OH (m/z 17), -NO₂ (m/z 46), and -COOH (m/z 45).

Experimental Protocols
The data presented in this guide was compiled from various sources and is intended for

comparative purposes. For rigorous analysis, it is recommended to acquire spectra under

standardized conditions. Below are general protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the aminonitrobenzoic acid isomer

in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio. Use the residual solvent peak of DMSO-d₆ (δ ~2.50

ppm) as an internal reference.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to ¹H NMR. Use the carbon
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signals of DMSO-d₆ (δ ~39.52 ppm) as an internal reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample

with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate

mortar and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and

acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound

(e.g., m/z 40-200) to detect the molecular ion and key fragment ions.

Spectroscopic Comparison Workflow
The following diagram outlines the logical workflow for the spectroscopic comparison of the

aminonitrobenzoic acid isomers.

Caption: Workflow for the spectroscopic comparison of aminonitrobenzoic acid isomers.

To cite this document: BenchChem. [A Spectroscopic Showdown: Unmasking the Isomers of
Amino-Nitrobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050063#spectroscopic-comparison-of-3-amino-2-
nitrobenzoic-acid-and-its-isomers]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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